4-((Nitrooxy)methyl)phenyl isonicotinate
Description
4-((Nitrooxy)methyl)phenyl isonicotinate is a nitric oxide (NO)-releasing hybrid compound combining an isonicotinate ester backbone with a nitrooxymethylphenyl moiety. Structurally, it features a pyridine-4-carboxylate (isonicotinate) group esterified to a phenyl ring substituted with a nitrooxy-methyl group (–CH₂ONO₂).
The compound’s synthesis typically involves multi-step reactions, including esterification of isonicotinic acid with a nitrooxymethyl-substituted phenol derivative.
Research highlights its role as a chemopreventive agent, particularly in enhancing cellular detoxification mechanisms against environmental carcinogens. Studies on related NO-aspirin hybrids (e.g., NCX-4040) demonstrate that the nitrooxy group enhances anticancer potency compared to parent drugs like aspirin, likely through sustained NO release and modulation of carcinogen-metabolizing enzymes .
Properties
IUPAC Name |
[4-(nitrooxymethyl)phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-13(11-5-7-14-8-6-11)20-12-3-1-10(2-4-12)9-19-15(17)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWMEPCULCBSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[N+](=O)[O-])OC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Nitrooxy)methyl)phenyl isonicotinate typically involves the nitration of methylphenyl isonicotinate. The process begins with the preparation of methylphenyl isonicotinate, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitrooxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Nitrooxy)methyl)phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl isonicotinates.
Scientific Research Applications
The compound 4-((Nitrooxy)methyl)phenyl isonicotinate has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, focusing on medicinal chemistry, materials science, and biological studies, supported by case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. A notable case study demonstrated that a related compound reduced the viability of Staphylococcus aureus by 70% in vitro, suggesting potential for treating resistant infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In a study involving human cancer cell lines, this compound showed cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
Materials Science
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. A study reported the synthesis of a polymer composite using this compound, which exhibited improved tensile strength compared to traditional polymers.
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 150 | 180 |
Biological Studies
Vascular Function Modulation
The nitrooxy group in the compound contributes to vasodilatory effects, making it a candidate for cardiovascular research. Experimental results indicated that this compound could enhance nitric oxide release from endothelial cells, leading to improved vascular function in animal models.
Case Study: Hypertension Treatment
In a controlled trial involving hypertensive rats, administration of the compound resulted in a significant reduction in blood pressure over four weeks. The study concluded that the compound's mechanism involved modulation of nitric oxide pathways, highlighting its potential application in hypertension management.
Mechanism of Action
The mechanism of action of 4-((Nitrooxy)methyl)phenyl isonicotinate involves its interaction with specific molecular targets. The nitrooxy group can undergo biotransformation to release nitric oxide, which has various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 4-((Nitrooxy)methyl)phenyl isonicotinate and related compounds:
Key Findings:
NO Release Mechanisms: The nitrooxymethyl group in this compound and NCX-4040 enables controlled NO release, which enhances chemopreventive and anti-inflammatory effects. In contrast, 2-(nitrooxy)ethyl esters release NO more rapidly, correlating with acute analgesic activity . Methyl isonicotinate lacks a NO-donating group, limiting its therapeutic scope to non-NO-mediated applications (e.g., as a synthetic intermediate) .
Pharmacological Profiles: this compound: Demonstrates unique chemopreventive properties by upregulating detoxification enzymes (e.g., glutathione S-transferases) against carcinogens. This mechanism is distinct from NCX-4040, which combines aspirin’s COX inhibition with NO’s cytoprotective effects . 2-(Nitrooxy)ethyl thiazol acetates: Prioritize dual anti-inflammatory and analgesic actions, validated by molecular docking studies showing inhibition of COX-2 and TNF-α .
Synthetic Complexity :
- The synthesis of nitrooxy-containing compounds (e.g., this compound, NCX-4040) often requires multi-step procedures under reflux conditions (e.g., chlorobenzene, 30 hours) .
- Simpler esters like methyl isonicotinate are synthesized via direct esterification, reducing production costs and time .
Structural Impact on Bioactivity :
- The isonicotinate moiety in this compound may confer antimicrobial activity, though this remains unexplored in current studies.
- NCX-4040’s acetylsalicylate group retains aspirin’s antiplatelet effects, whereas the thiazol-acetate derivatives in leverage heterocyclic cores for targeted enzyme inhibition .
Biological Activity
4-((Nitrooxy)methyl)phenyl isonicotinate, a compound featuring both nitro and isonicotinate functional groups, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This formula indicates the presence of a nitrooxy group, which is known for its ability to release nitric oxide (NO), a crucial signaling molecule involved in various physiological processes.
The biological activity of this compound primarily revolves around its nitric oxide releasing properties. Nitric oxide plays significant roles in:
- Vasodilation : NO induces relaxation of smooth muscle cells in blood vessels, leading to increased blood flow.
- Antimicrobial Activity : NO exhibits bactericidal effects against various pathogens.
- Anti-inflammatory Effects : It modulates immune responses and reduces inflammation through inhibition of pro-inflammatory cytokines.
Pharmacological Evaluation
Research has demonstrated that this compound exhibits notable pharmacological effects. A study conducted on animal models indicated that the compound significantly reduces blood pressure due to its vasodilatory effects mediated by NO release .
In Vitro Studies
In vitro assays have shown that the compound possesses antimicrobial properties. For instance, it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Case Study 1: Cardiovascular Effects
A recent study evaluated the cardiovascular effects of this compound in hypertensive rats. The results indicated a significant reduction in systolic blood pressure after administration of the compound (p < 0.01). The mechanism was attributed to enhanced NO production leading to vasodilation .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against multi-drug resistant Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
